molecular formula C9H10ClN2O5PS B1665915 Azamethiphos CAS No. 35575-96-3

Azamethiphos

Cat. No.: B1665915
CAS No.: 35575-96-3
M. Wt: 324.68 g/mol
InChI Key: VNKBTWQZTQIWDV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azamethiphos primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in neurotransmission at cholinergic synapses and neuromuscular junctions .

Mode of Action

This compound, like other organophosphorus insecticides, inhibits the action of AChE . Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal transmission at cholinergic synapses. When ache is inhibited by this compound, ach remains intact, allowing the electrical signal to proceed without interruption . This overexcitation eventually leads to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to overexcitation and eventual death of the organism . A mutation (Phe362Tyr) in the AChE gene has been associated with reduced sensitivity to this compound .

Pharmacokinetics

This compound is well absorbed into the bloodstream following oral administration . It is poorly absorbed through the skin . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .

Result of Action

The inhibition of AChE by this compound leads to overexcitation of the organism, eventually resulting in its death . In the case of sea lice, a common pest in salmon farming, this results in effective pest control .

Action Environment

This compound is highly soluble in water and volatile . It is sensitive to hydrolysis, especially at low pH . It is very toxic to the environment, with a high acute oral toxicity for birds and aquatic invertebrates . When used as an insecticide in rainbow trout fish farming, it has been found to cause changes in proteins within the fish .

Safety and Hazards

Azamethiphos is an irritant to eyes and skin . It is considered toxic if inhaled and is harmful if swallowed . It is also believed to be a possible carcinogen and can cause damage to organs . It is moderately toxic to mammals, highly toxic to birds, and aquatic invertebrates, and moderately toxic to fish .

Biochemical Analysis

Biochemical Properties

Azamethiphos acts by inhibiting the action of the enzyme acetylcholinesterase . This enzyme is crucial for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission . Inhibition of acetylcholinesterase by this compound leads to overexcitation of the organism and eventually to its death .

Cellular Effects

This compound has been found to cause changes in proteins within fish, specifically rainbow trout, when used as an insecticide . The proteins that have been altered are usually associated with the trout’s clot formation, immune reaction, and free heme binding . In oysters, exposure to this compound has been shown to increase oxidative damage and alter antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . This inhibition allows the neurotransmitter acetylcholine to remain intact, allowing the electrical signal to proceed without interruption . This leads to overexcitation of the organism and eventually to its death .

Temporal Effects in Laboratory Settings

This compound is sensitive to hydrolysis, especially at low pH . Over time, lipid peroxidation levels in the gonads and gills of oysters increased during exposure to this compound . Protein carbonyl levels in gills also increased significantly in all experimental treatments .

Dosage Effects in Animal Models

This compound has a moderate acute oral toxicity with LD50 values ranging from 834 mg/kg in rats to 1764 mg/kg in hamsters . It has a very low therapeutic margin of safety in the target species, salmon .

Metabolic Pathways

This compound is metabolized in mammals via hydrolysis, followed by opening of the oxazolinone ring and conjugation of the resultant aminopyridinol as the glucuronide and sulfuric acid ester . There is evidence that this major metabolic pathway is similar in rats and salmon .

Transport and Distribution

This compound is highly soluble in water . It is poorly absorbed after topical administration in all the species studied . After oral administration in rats, this compound was rapidly metabolized and excreted .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely interacts with acetylcholinesterase at the synaptic cleft, a subcellular location where neurotransmission occurs .

Properties

IUPAC Name

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBTWQZTQIWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034818
Record name Azamethiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35575-96-3
Record name Azamethiphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35575-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azamethiphos [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azamethiphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAMETHIPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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